3-(3-Phenoxypropoxy)propyl propanoate
Beschreibung
3-(3-Phenoxypropoxy)propyl propanoate is an ester derivative characterized by a propanoate backbone substituted with a phenoxypropoxy group. These compounds typically exhibit diverse applications, including pharmaceutical prodrugs, polymer synthesis, and bioactive agents. The phenoxy and propoxy groups in such esters often enhance lipophilicity, influencing bioavailability and metabolic stability .
Eigenschaften
CAS-Nummer |
6290-40-0 |
|---|---|
Molekularformel |
C15H22O4 |
Molekulargewicht |
266.33 g/mol |
IUPAC-Name |
3-(3-phenoxypropoxy)propyl propanoate |
InChI |
InChI=1S/C15H22O4/c1-2-15(16)19-13-7-11-17-10-6-12-18-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3 |
InChI-Schlüssel |
HQDIDSCERHEVDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCCOCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)propyl propanoate typically involves the esterification reaction between 3-(3-phenoxypropoxy)propanol and propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 3-(3-Phenoxypropoxy)propyl propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Phenoxypropoxy)propyl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenoxypropoxy)propyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Phenoxypropoxy)propyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
*Inferred structure based on nomenclature rules and analogous compounds.
Key Observations:
- Chain Length and Bioactivity: Methyl esters (e.g., methyl 2-(3-benzoyl phenyl)propanoate) show higher bioactivity compared to longer-chain esters like propyl derivatives, likely due to faster enzymatic hydrolysis and drug release .
- Substituent Effects: Methoxy or benzoyl groups on the phenyl ring enhance metabolic stability and target specificity . For example, methyl 3-(4-methoxyphenyl)propanoate exhibits prolonged half-life in vivo compared to non-substituted analogues .
- Organometallic Derivatives: Stannyl-containing esters (e.g., compound in ) demonstrate unique reactivity in polymer chemistry but lack biological relevance due to toxicity concerns.
Reactivity and Functional Group Influence
- Oxidation Behavior: Ethyl propanoate and propyl acetate oxidize at lower temperatures (~500–600 K) compared to methyl butanoate, which reacts at higher temperatures (~650 K). The position of the ester group significantly affects reactivity, with six-membered transition states favoring faster decomposition in shorter-chain esters .
- Hydrolysis: Propanoate esters with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring undergo faster hydrolysis, as seen in p-nitrobenzyl 3-phenylpropanoate .
Research Findings and Contradictions
- Contradiction in Reactivity: While ethyl propanoate and propyl acetate exhibit similar oxidation profiles, intermediate product accumulation differs due to branching effects, challenging assumptions about chain-length dependency .
- Divergent Bioactivity: Propyl 3-phenylpropanoate shows moderate anti-inflammatory activity, whereas its stannyl analogue is biologically inert, emphasizing the critical role of non-toxic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
